

Oxyphenbutazone-d9: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxyphenbutazone-d9

Cat. No.: B564727

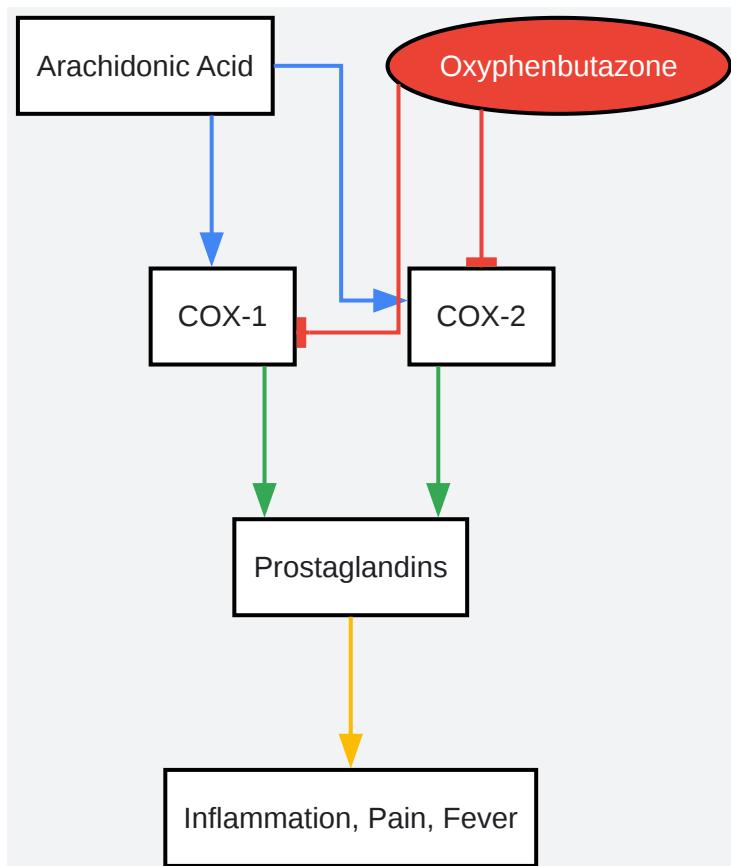
[Get Quote](#)

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **Oxyphenbutazone-d9**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxyphenbutazone. This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols.

Core Compound Data

Oxyphenbutazone-d9 serves as a stable isotope-labeled internal standard for the quantification of Oxyphenbutazone in various biological matrices during research and pharmacokinetic studies.

Property	Value
CAS Number	1189693-23-9 [1] [2] [3] [4]
Molecular Formula	C ₁₉ H ₁₁ D ₉ N ₂ O ₃ [2]
Molecular Weight	333.43 g/mol [2] [4] [5]
Synonyms	4-(Butyl-d9)-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione, 1-Phenyl-2-(p-hydroxyphenyl)-3,5-dioxo-4-(butyl-d9)pyrazolidine [2]


Mechanism of Action

Oxyphenbutazone, the non-deuterated parent compound, exerts its pharmacological effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.^{[1][3]} These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.^[1] By blocking COX enzymes, Oxyphenbutazone effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.^[1]

Beyond its primary mechanism, Oxyphenbutazone has demonstrated other pharmacological activities that contribute to its anti-inflammatory profile. It has been shown to stabilize lysosomal membranes, which prevents the release of enzymes that contribute to tissue damage during inflammation.^[1]

Signaling Pathways

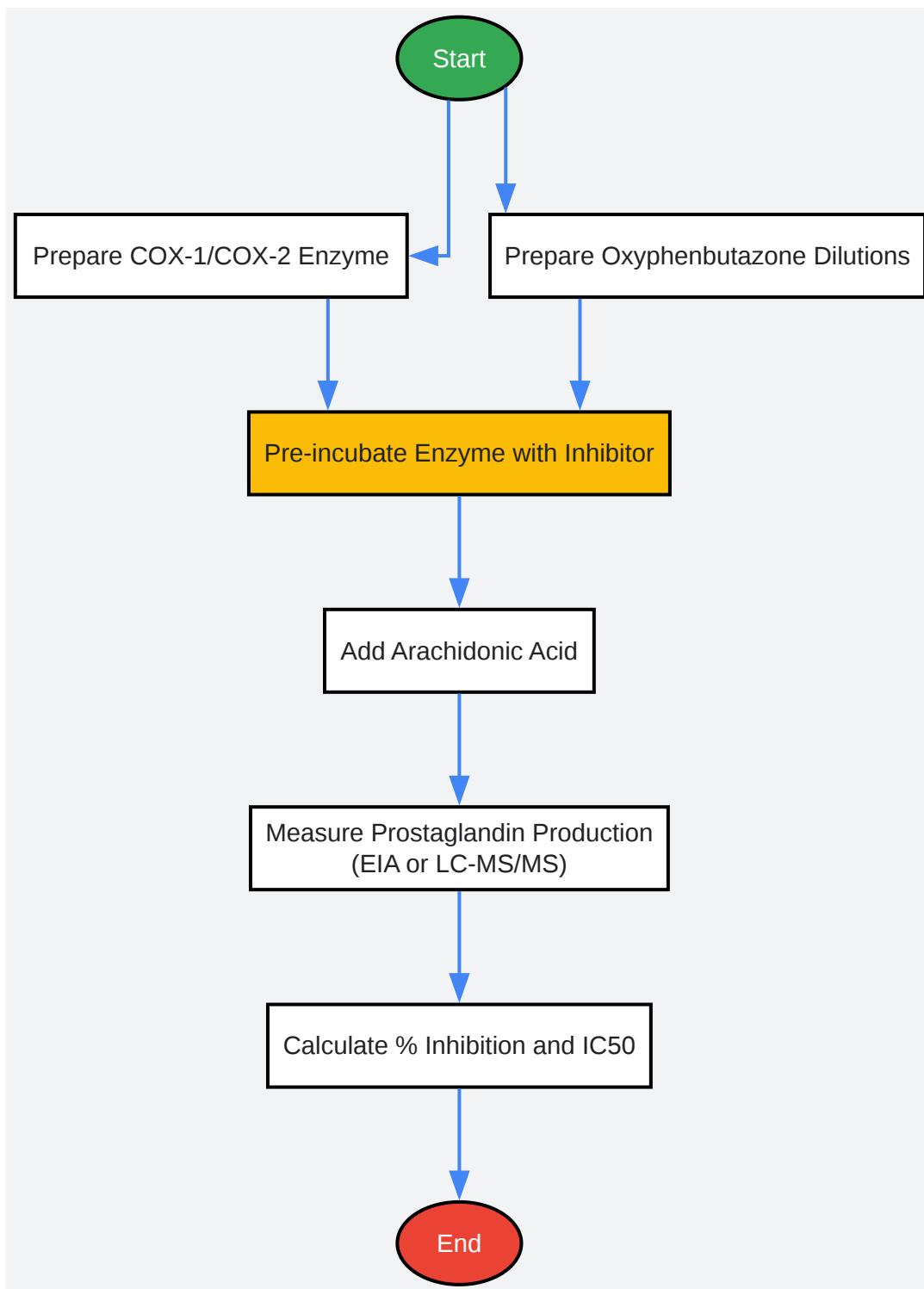
The primary signaling pathway influenced by Oxyphenbutazone is the arachidonic acid cascade, specifically the branch mediated by cyclooxygenase enzymes.

[Click to download full resolution via product page](#)

Caption: Inhibition of Prostaglandin Synthesis by Oxyphenbutazone.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay


A common method to evaluate the inhibitory activity of compounds like Oxyphenbutazone on COX-1 and COX-2 is through in vitro enzyme assays.

Objective: To determine the IC_{50} (half-maximal inhibitory concentration) of Oxyphenbutazone for COX-1 and COX-2.

Methodology:

- Enzyme Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used.
- Reaction Mixture: The assay is typically performed in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
- Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of Oxyphenbutazone or a vehicle control.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
- Product Detection: The production of prostaglandins (e.g., Prostaglandin E_2) is measured. This can be achieved using various techniques, including:
 - Enzyme Immunoassay (EIA): A competitive assay where the amount of prostaglandin is determined by colorimetric or fluorometric detection.
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the direct quantification of prostaglandins.^[6]
- Data Analysis: The percentage of inhibition at each Oxyphenbutazone concentration is calculated relative to the vehicle control. The IC_{50} value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for a Cyclooxygenase (COX) Inhibition Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Oxyphenbutazone? [synapse.patsnap.com]
- 2. Oxyphenbutazone : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is Oxyphenbutazone used for? [synapse.patsnap.com]
- 5. 4-Hydroxy-oxyphenbutazone is a potent inhibitor of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Oxyphenbutazone-d9: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564727#oxyphenbutazone-d9-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com